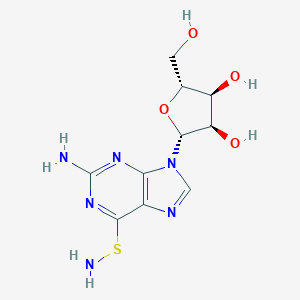

Sulfenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfenosine is a sulfur-containing nucleoside analog that has gained attention in recent years due to its potential use in scientific research. It was first synthesized in 1987 by Dr. Richard Robins and his team at the University of Connecticut. Since then, this compound has been studied for its unique properties and potential applications in various fields of research.

Mécanisme D'action

Sulfenosine acts as an antimetabolite, inhibiting nucleic acid synthesis by interfering with the incorporation of nucleotides into DNA and RNA. It does this by mimicking the structure of nucleotides, which allows it to be incorporated into nucleic acids during replication. However, since this compound lacks the necessary functional groups for further nucleotide incorporation, it causes premature termination of nucleic acid synthesis.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has also been shown to inhibit the activity of certain enzymes involved in nucleic acid metabolism, such as thymidylate synthase and dihydrofolate reductase.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of sulfenosine is its specificity for nucleic acid synthesis, which makes it useful for studying the mechanisms of DNA and RNA replication. Additionally, this compound has a relatively low toxicity profile, which makes it a safer alternative to other nucleoside analogs. However, this compound is not without its limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, this compound can be metabolized by certain enzymes, which can reduce its effectiveness in inhibiting nucleic acid synthesis.

Orientations Futures

There are several potential directions for future research on sulfenosine. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of scientific research. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as it may enhance its effectiveness and reduce its limitations.

In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying the mechanisms of DNA and RNA replication, as well as its potential use in cancer research and antiviral therapy. While there are limitations to its use, further research on this compound and its derivatives may lead to new discoveries and breakthroughs in the field of science.

Méthodes De Synthèse

Sulfenosine is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiouracil with 2,3,5-tri-O-benzoyl-D-ribose in the presence of a strong base. The resulting intermediate is then treated with trifluoroacetic acid to remove the benzoyl protecting groups, followed by purification to yield the final product.

Applications De Recherche Scientifique

Sulfenosine has been studied for its potential use in various fields of scientific research. It has been shown to have antiviral activity against certain viruses, including HIV and hepatitis B. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Propriétés

Numéro CAS |

123002-38-0 |

|---|---|

Formule moléculaire |

C10H14N6O4S |

Poids moléculaire |

314.32 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(2-amino-6-aminosulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O4S/c11-10-14-7-4(8(15-10)21-12)13-2-16(7)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1 |

Clé InChI |

WAWUMWFWTUMWJT-UUOKFMHZSA-N |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2SN)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |

Synonymes |

2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide sulfenosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)

![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)